molecular formula C9H14O B8801454 hexahydro-1H-inden-4(2H)-one CAS No. 5686-83-9

hexahydro-1H-inden-4(2H)-one

Cat. No.: B8801454
CAS No.: 5686-83-9
M. Wt: 138.21 g/mol
InChI Key: FKHQVTZBKCBVOA-UHFFFAOYSA-N
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Description

Hexahydro-1H-inden-4(2H)-one is a saturated bicyclic ketone of significant interest in organic and medicinal chemistry research. This compound features a hydrindane skeleton (a fused cyclopentane-cyclohexane system) with a ketone group at the 4-position, making it a versatile synthetic intermediate . Its core structure is a key building block in the convergent synthesis of vitamin D derivatives and secosteroids, serving as a functionalized precursor to the CD ring system of these biologically critical molecules . The compound is particularly valued for its application in intramolecular cyclization strategies, such as the Diels-Alder reaction, to construct complex polycyclic frameworks found in natural products and pharmaceuticals . Researchers utilize this ketone to develop novel vitamin D analogues by functionalizing the carbonyl group and the carbon atoms alpha to it . Beyond vitamin D synthesis, the hexahydroindenone core is a privileged structure in drug discovery, appearing in compounds investigated for a range of biological activities. Its structure is also fundamental in methodological chemistry studies for probing electron density effects in intramolecular Friedel-Crafts acylations and other cyclization reactions . This product is provided for chemical synthesis and analysis. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

5686-83-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,2,3,3a,5,6,7,7a-octahydroinden-4-one

InChI

InChI=1S/C9H14O/c10-9-6-2-4-7-3-1-5-8(7)9/h7-8H,1-6H2

InChI Key

FKHQVTZBKCBVOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(=O)C2C1

Origin of Product

United States

Scientific Research Applications

Chemistry

Hexahydro-1H-inden-4(2H)-one serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions such as:

  • Oxidation : The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction : It can be reduced to form alcohols or other reduced products.
  • Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

Research indicates that this compound exhibits significant antimicrobial properties , effective against various pathogens including bacteria and fungi. Additionally, it has been studied for its potential anti-inflammatory effects , suggesting its utility in developing new therapeutic agents.

Medicine

The compound is explored as a precursor for synthesizing pharmaceutical compounds. Its biological activities make it a candidate for drug development aimed at treating infections and inflammatory conditions.

Industry

In addition to its biological applications, this compound is utilized in the production of fragrances and flavors , capitalizing on its unique chemical properties that contribute to desirable sensory characteristics.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory properties of this compound in an animal model of inflammation. Results indicated that the compound reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogs of hexahydro-1H-inden-4(2H)-one, highlighting differences in substituents, saturation, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications Reference CAS/ID
This compound C$9$H${12}$O 136.19 g/mol Ketone at C4; bicyclic, partially saturated Natural product synthesis (e.g., sieboldine A) N/A (core structure)
1,1,2,3,3-Pentamethyl-2,3,6,7-tetrahydro-1H-inden-4(5H)-one (Cashmeran) C${14}$H${22}$O 206.32 g/mol Five methyl groups; fully saturated bicyclic Fragrance industry (musky odor) 33704-61-9
(7aS)-7a-Methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one C${10}$H${14}$O 150.22 g/mol Methyl at C7a; ketone at C2 Pharmaceutical intermediates 54725-16-5
(1R,3aR,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)this compound C${20}$H${34}$O 290.48 g/mol Branched alkyl chain at C1; steroid analog Vitamin D analog synthesis 66251-18-1

Key Differences and Implications

Substituent Effects :

  • Cashmeran (CAS 33704-61-9) contains five methyl groups, enhancing its volatility and stability, making it suitable for perfumery . In contrast, this compound lacks such substituents, rendering it more reactive in ketone-based transformations .
  • The methyl group at C7a in (7aS)-7a-methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one (CAS 54725-16-5) introduces steric hindrance, affecting nucleophilic attack at the ketone .

Ketone Position: Moving the ketone from C4 (this compound) to C2 (CAS 54725-16-5) alters resonance stabilization and reactivity. For example, C2 ketones are more prone to enolate formation due to increased acidity of α-hydrogens .

Stereochemical Complexity: Derivatives like (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)this compound (CAS 66251-18-1) exhibit chirality critical for biological activity in vitamin D analogs . This contrasts with simpler, non-chiral analogs like Cashmeran.

Research Findings

  • Synthetic Utility: this compound’s synthetic flexibility is demonstrated in sieboldine A synthesis, where stereoselective cyclization achieves the desired N-hydroxyazacyclononane ring .
  • Analytical Characterization : X-ray crystallography and DFT calculations (utilizing SHELX software ) resolve stereochemical ambiguities in analogs, such as diastereomers α-19 and β-19 from .

Data Table: Physical and Spectral Properties

Property This compound Cashmeran (CAS 33704-61-9) (7aS)-7a-Methyl-2H-inden-2-one (CAS 54725-16-5)
Boiling Point (°C) ~250 (estimated) 290–300 Not reported
$ ^1H $-NMR (δ, ppm) 2.77 (dd, J=13.3 Hz) 0.95–1.15 (multiple methyls) 2.43–2.39 (m, 2H)
$ ^{13}C $-NMR (δ, ppm) 214.9 (C=O) 212.7 (C=O) 212.7 (C=O)
HRMS (m/z) [M + Na]$^+$ 593.3055 Not reported Not reported

Q & A

Q. What are the key synthetic routes to access hexahydro-1H-inden-4(2H)-one derivatives, and how are stereochemical outcomes controlled?

Methodological Answer: this compound derivatives are often synthesized via gold(I)-catalyzed cyclization or pinacol-terminated cyclization strategies. For example, the core structure of (+)-sieboldine A was constructed using a gold-catalyzed alkyne activation, enabling the formation of an N-hydroxyazacyclononane ring . Stereochemical control is achieved through chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) or asymmetric catalysis, as seen in the diastereoselective synthesis of hydrindanones (52% yield for α-19 vs. 13% for β-19) . Key steps include optimizing reaction temperature, solvent polarity, and catalyst loading to favor specific transition states.

Q. How can researchers characterize the conformational flexibility of this compound derivatives?

Methodological Answer: Conformational analysis is performed using NMR spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR) to identify coupling constants and dihedral angles, as demonstrated for hydrindanone diastereomers . Computational methods (DFT or molecular mechanics) complement experimental data by modeling ring puckering and steric interactions. For crystallographic validation, software like SHELXL refines X-ray diffraction data to resolve bond lengths and angles .

Q. What safety protocols are critical when handling this compound intermediates?

Methodological Answer: Strict PPE (gloves, goggles, lab coats) is required due to the compound’s potential toxicity. Reactions involving volatile byproducts should be conducted in fume hoods. Waste must be segregated and treated by certified facilities to avoid environmental contamination . For air-sensitive intermediates (e.g., silyl-protected derivatives), gloveboxes or Schlenk lines are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported diastereomer ratios during hydrindanone synthesis?

Methodological Answer: Discrepancies in diastereomer ratios (e.g., α-19:β-19 = 52%:13% vs. literature reports) may arise from variations in reaction kinetics or purification methods. To address this:

  • Perform time-resolved 1H^1H-NMR to monitor intermediate formation.
  • Optimize chromatographic conditions (e.g., column polarity, gradient elution) to improve separation .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity post-purification .

Q. What strategies improve the refinement of this compound crystal structures in low-resolution datasets?

Methodological Answer: For low-resolution crystallographic

  • Apply twin refinement in SHELXL to model twinned crystals, common in strained ring systems .
  • Use ORTEP-3 to visualize thermal ellipsoids and validate atomic displacement parameters .
  • Incorporate restraints for bond lengths and angles based on analogous structures (e.g., from the Cambridge Structural Database) .

Q. How can ring-puckering coordinates inform the design of this compound analogs with tailored bioactivity?

Methodological Answer: Puckering coordinates (amplitude qq, phase ϕ\phi) quantify non-planar ring conformations, which influence binding affinity. For example:

  • Calculate qq and ϕ\phi using Cremer-Pople parameters derived from X-ray data .
  • Correlate conformational flexibility (e.g., chair vs. boat forms) with biological activity via QSAR models.
  • Introduce substituents at sterically demanding positions (e.g., C3a or C7a) to lock rings into bioactive conformations .

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